molecular formula C15H15N3O3S B12198503 3-(cyclopropylsulfamoyl)-N-(pyridin-2-yl)benzamide

3-(cyclopropylsulfamoyl)-N-(pyridin-2-yl)benzamide

Cat. No.: B12198503
M. Wt: 317.4 g/mol
InChI Key: KHABBVMSPMUCIH-UHFFFAOYSA-N
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Description

3-(cyclopropylsulfamoyl)-N-(pyridin-2-yl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with a cyclopropylsulfamoyl group and a pyridin-2-yl group, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(cyclopropylsulfamoyl)-N-(pyridin-2-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core through the reaction of benzoic acid derivatives with amines under dehydrating conditions.

    Introduction of the Cyclopropylsulfamoyl Group: The cyclopropylsulfamoyl group is introduced via a sulfonamide formation reaction, where a cyclopropylamine reacts with a sulfonyl chloride derivative.

    Attachment of the Pyridin-2-yl Group: The final step involves the coupling of the pyridin-2-yl group to the benzamide core through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-(cyclopropylsulfamoyl)-N-(pyridin-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the benzamide core or the pyridin-2-yl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or pyridines.

Mechanism of Action

The mechanism of action of 3-(cyclopropylsulfamoyl)-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It can modulate signaling pathways, enzyme activity, or gene expression, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(cyclopropylsulfamoyl)-N-(pyridin-2-yl)benzamide stands out due to its unique combination of a cyclopropylsulfamoyl group and a pyridin-2-yl group, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C15H15N3O3S

Molecular Weight

317.4 g/mol

IUPAC Name

3-(cyclopropylsulfamoyl)-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C15H15N3O3S/c19-15(17-14-6-1-2-9-16-14)11-4-3-5-13(10-11)22(20,21)18-12-7-8-12/h1-6,9-10,12,18H,7-8H2,(H,16,17,19)

InChI Key

KHABBVMSPMUCIH-UHFFFAOYSA-N

Canonical SMILES

C1CC1NS(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC=N3

Origin of Product

United States

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